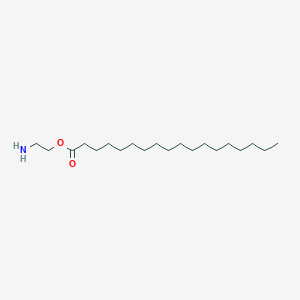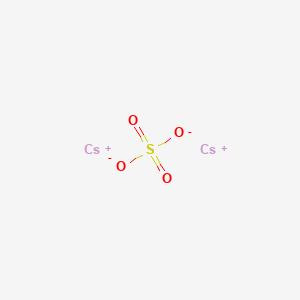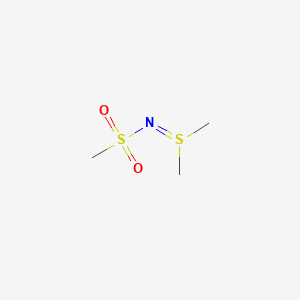
hexahidroxido de platino(IV) dipotásico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)-, also known as potassium hexahydroxyplatinate(IV), is a chemical compound with the molecular formula K2[Pt(OH)6]. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, dipotassium platinate is used as a precursor for the synthesis of various platinum complexes
Biology and Medicine
In biological and medical research, platinum compounds, including dipotassium platinate, are investigated for their potential use in cancer treatment. Platinum-based drugs, such as cisplatin, have shown significant efficacy in treating various types of cancer.
Industry
In industrial applications, dipotassium platinate is used in the production of catalysts for chemical reactions, particularly in the petrochemical industry. It is also used in the manufacture of electronic components and sensors.
Mecanismo De Acción
Target of Action
Dipotassium;Platinum(4+);Hexahydroxide, also known as Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- or Potassium hexahydroxyplatinate, is an important organic intermediate . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff . .
Mode of Action
The mode of action of platinum compounds, in general, involves binding to DNA and interfering with the cell’s replication process. Studies have detailed the substitution reactions of platinum derivatives, providing insights into their coordination compounds with biological molecules. .
Biochemical Pathways
Platinum compounds, in general, are known to interact with DNA and disrupt the cell’s replication process, which could potentially affect various biochemical pathways.
Result of Action
Platinum compounds, in general, are known to bind to dna and interfere with the cell’s replication process, which could potentially lead to cell death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium platinate typically involves the reaction of potassium hydroxide with platinum(IV) oxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The general reaction can be represented as follows:
PtO2+2KOH+4H2O→K2[Pt(OH)6]
Industrial Production Methods
In industrial settings, the production of dipotassium platinate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the complete reaction of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the platinum center undergoes changes in its oxidation state.
Substitution Reactions: The hydroxyl groups in the compound can be substituted by other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with dipotassium platinate include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and hydrazine can be used to reduce the platinum center.
Substitution Reagents: Ligands such as chloride ions, ammonia, and phosphines are often used in substitution reactions.
Major Products Formed
The major products formed from the reactions of dipotassium platinate depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield potassium hexachloroplatinate(IV).
Comparación Con Compuestos Similares
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum-based compound with different reactivity and applications.
Potassium hexachloroplatinate(IV): Similar in structure but with chloride ligands instead of hydroxyl groups.
Ammonium hexachloroplatinate(IV): Contains ammonium ions instead of potassium ions.
Uniqueness
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- is unique due to its hydroxyl ligands, which provide different reactivity compared to chloride or other ligands. This makes it particularly useful in specific chemical reactions and applications where hydroxyl groups are advantageous.
Propiedades
Número CAS |
12285-90-4 |
|---|---|
Fórmula molecular |
H6KO6Pt- |
Peso molecular |
336.23 g/mol |
Nombre IUPAC |
potassium;platinum(4+);hexahydroxide |
InChI |
InChI=1S/K.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6 |
Clave InChI |
KBCCPDZWVLCBQP-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Pt+4] |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Pt+4] |
Key on ui other cas no. |
12285-90-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(diethylazaniumyl)ethyl-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azanium; dihydrogen phosphate](/img/structure/B79609.png)


![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)






